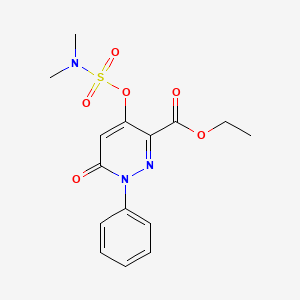

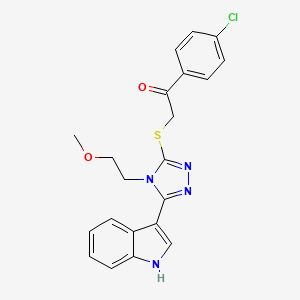

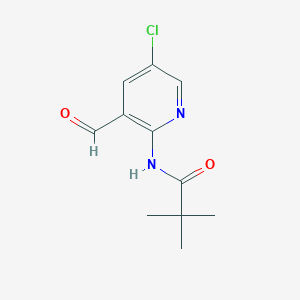

![molecular formula C19H12ClF3N4O B2485133 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 477712-52-0](/img/structure/B2485133.png)

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” represents a class of chemicals known for their diverse chemical and biological properties. This compound, like others in its category, is synthesized for its potential uses in various fields of chemistry and biology due to its unique structural features.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures. For example, Rai et al. (2009) synthesized a series of novel oxadiazoles by cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide, which could serve as a methodological reference for synthesizing the compound (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical and spectral methods, including IR, (1)H NMR, (13)C NMR, and LC-MS. These techniques ensure the precise determination of the molecular framework and the substitution pattern on the oxadiazole core, essential for understanding the compound's reactivity and properties (Ge et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biological targets, leading to a range of biological activities. The presence of the oxadiazole ring, combined with substituted phenyl rings, contributes to the compound's potential as a cytotoxic agent, as demonstrated by Puthiyapurayil et al. (2012), who synthesized a novel library of oxadiazole bearing compounds tested for in-vitro cytotoxic activity (Puthiyapurayil et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds. For instance, Jiang et al. (2012) provided insights into the UV-vis absorption and fluorescence spectral characteristics, which are crucial for understanding the compound's behavior in different solvents and its potential applications in materials science (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, are pivotal for the compound's applications. Studies like those conducted by Shamsuzzaman et al. (2012) on related compounds provide valuable insights into these aspects, including the potential for forming derivatives and the impact of different substituents on the chemical behavior of the oxadiazole core (Shamsuzzaman et al., 2012).

Scientific Research Applications

Antibacterial Activity

A study conducted by Rai et al. (2009) reported the synthesis of novel oxadiazoles, including derivatives similar to the compound of interest, which showed significant antibacterial activity against various bacteria like Bacillus subtilis and Staphylococcus aureus. Their research highlighted the potential of these compounds in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Insecticidal Activity

Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings. They evaluated the insecticidal activities of these compounds against the diamondback moth, with some showing good insecticidal activities. This suggests the compound's potential use in pest control (Qi et al., 2014).

Antimicrobial and Antioxidant Activities

Chennapragada and Palagummi (2018) explored 1,3,4-oxadiazoles for their antimicrobial and antioxidant properties. Their research indicated that certain derivatives have significant potential in these areas, suggesting similar possibilities for the compound (Chennapragada & Palagummi, 2018).

Antimycobacterial Properties

Nayak et al. (2016) synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antimycobacterial activities. Their findings suggest that similar compounds, including the one , could be potential leads in developing new antitubercular agents (Nayak et al., 2016).

Anticancer Potential

Zhang et al. (2005) discovered that a compound similar to the one of interest acts as an apoptosis inducer, showing activity against breast and colorectal cancer cell lines. This discovery points towards the potential application of the compound in cancer treatment (Zhang et al., 2005).

properties

IUPAC Name |

5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF3N4O/c1-27-16(20)14(15(25-27)11-6-3-2-4-7-11)18-24-17(26-28-18)12-8-5-9-13(10-12)19(21,22)23/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYCVOAZKRLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

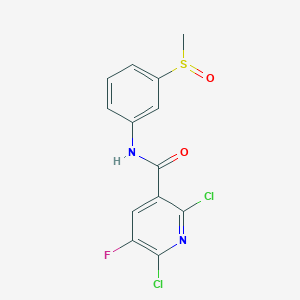

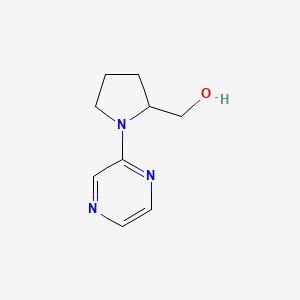

![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)

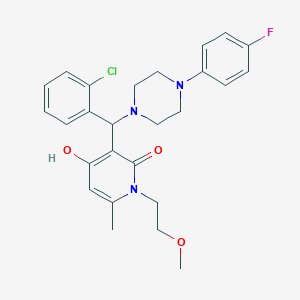

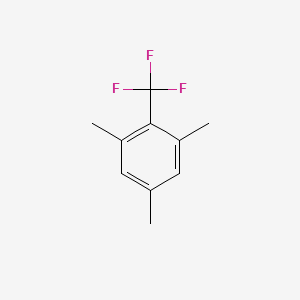

![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)

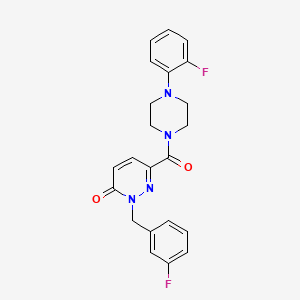

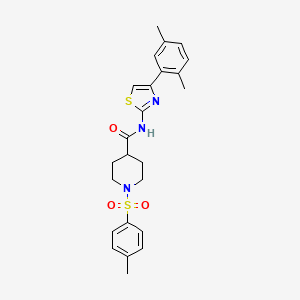

![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)

![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)